8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:
Gould-Jacobs Method: This method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes.
Pfitzinger Reaction: This method involves the reaction of isatin with ketones in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium carbonate, and copper catalysts are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in cell cycle arrest, apoptosis, and other cellular effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its biological activities, including antibacterial and antifungal properties.
6-Bromo-2-phenylquinoline: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
8-Methylquinoline-4-carboxylic acid: Lacks the bromine atom, which can influence its chemical properties and biological activities.
Uniqueness
8-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups. These groups enhance its reactivity and potential for diverse chemical modifications, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H12BrNO2 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
8-bromo-6-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-7-12-13(17(20)21)9-15(11-5-3-2-4-6-11)19-16(12)14(18)8-10/h2-9H,1H3,(H,20,21) |
InChI Key |
DRHBCSBIAKWVDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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